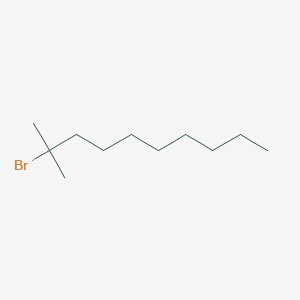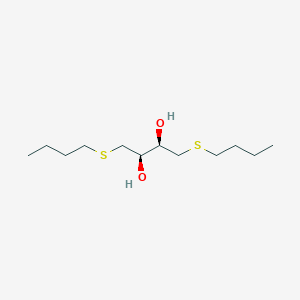![molecular formula C17H15F3N4O5 B14247274 2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine CAS No. 210107-39-4](/img/structure/B14247274.png)
2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine is a synthetic nucleoside analog This compound is characterized by the presence of a trifluoromethyl group and a diazirine ring, which are known for their unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the diazirine ring: This is achieved through the reaction of a suitable precursor with trifluoromethyl diazomethane under controlled conditions.
Coupling with uridine: The diazirine-containing intermediate is then coupled with 2’-deoxyuridine using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions
2’-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl and diazirine groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
2’-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine has several applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions due to its diazirine group, which can form covalent bonds upon UV irradiation.
Biology: Employed in the study of nucleic acid interactions and enzyme mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2’-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The diazirine group allows for covalent bonding with target molecules upon UV activation, making it a valuable tool for studying molecular interactions and identifying binding partners.
相似化合物的比较
Similar Compounds
2’-Deoxy-5-{4-(trifluoromethyl)phenyl}uridine: Lacks the diazirine ring but retains the trifluoromethyl group.
2’-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}cytidine: Similar structure but with a cytidine base instead of uridine.
Uniqueness
2’-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine is unique due to the presence of both the trifluoromethyl group and the diazirine ring. This combination provides distinct chemical properties, such as the ability to form covalent bonds upon UV activation, making it particularly useful in photoaffinity labeling and molecular interaction studies.
属性
CAS 编号 |
210107-39-4 |
|---|---|
分子式 |
C17H15F3N4O5 |
分子量 |
412.32 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H15F3N4O5/c18-17(19,20)16(22-23-16)9-3-1-8(2-4-9)10-6-24(15(28)21-14(10)27)13-5-11(26)12(7-25)29-13/h1-4,6,11-13,25-26H,5,7H2,(H,21,27,28)/t11-,12+,13+/m0/s1 |
InChI 键 |
GTCQKELZFZJEFP-YNEHKIRRSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C3=CC=C(C=C3)C4(N=N4)C(F)(F)F)CO)O |
规范 SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(C=C3)C4(N=N4)C(F)(F)F)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


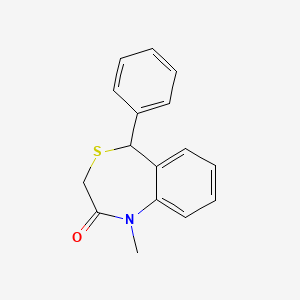

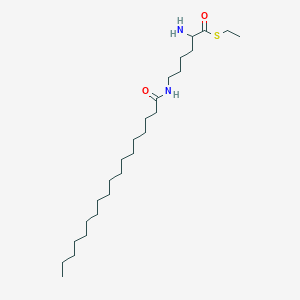
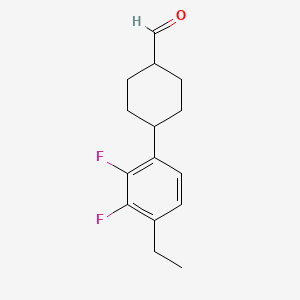
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)
![Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]-](/img/structure/B14247230.png)
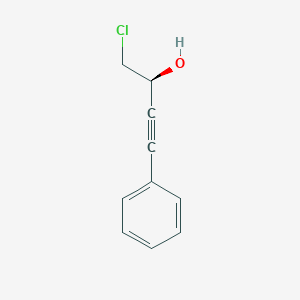
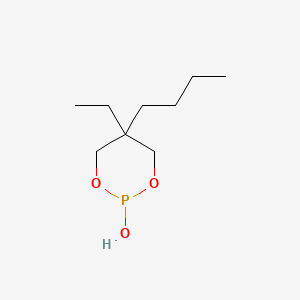
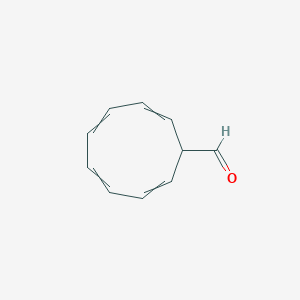
![1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14247259.png)
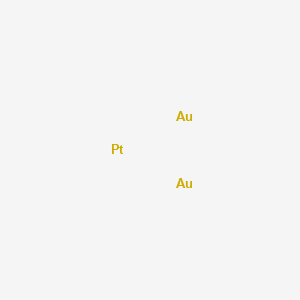
![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
